Lyso-ganglioside GM1, bovine

CAS No.:

Cat. No.: VC16204858

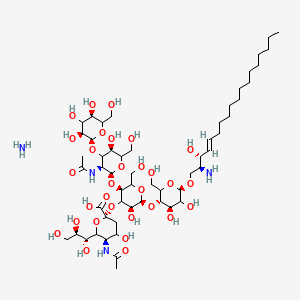

Molecular Formula: C55H100N4O30

Molecular Weight: 1297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C55H100N4O30 |

|---|---|

| Molecular Weight | 1297.4 g/mol |

| IUPAC Name | (2S,5R)-5-acetamido-2-[(2S,3S,5S)-5-[(2S,3S,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(3S,4R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |

| Standard InChI | InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29?,30+,31?,32?,33?,34?,35+,36-,37+,38-,39-,40?,41+,42-,43?,44-,45+,46-,47?,48?,49?,50-,51+,52-,53-,55-;/m0./s1 |

| Standard InChI Key | YQTZTHWHSZKVRN-AOCPGFNFSA-N |

| Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@H]4[C@H](C([C@H](C(O4)CO)O)O)O)NC(=O)C)O[C@@]5(CC([C@H](C(O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |

| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |

Introduction

Chemical Structure and Biosynthetic Context

Lyso-ganglioside GM1 (lyso-GM1) is derived from GM1 ganglioside through the removal of the fatty acyl group from the ceramide moiety. The parent GM1 structure consists of a glycosphingolipid with an oligosaccharide head (Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-1') attached to a ceramide backbone (sphingosine + fatty acid) . In lyso-GM1, the fatty acid is absent, leaving a sphingosine base (d18:1 or d20:1) linked to the oligosaccharide .

The bovine variant shares this core structure but may exhibit species-specific variations in sphingosine chain length. For example, bovine brain gangliosides predominantly contain C18-sphingosine (d18:1), whereas other mammals like humans or pigs show heterogeneity with C18 and C20 bases . The absence of the acyl chain reduces hydrophobicity, altering membrane integration and lipid raft partitioning compared to GM1 .

Preparation Methods

Alkaline Hydrolysis

Lyso-GM1 is typically prepared via alkaline hydrolysis of GM1 ganglioside. The process involves:

-

Saponification: Treatment with NaOH or KOH (0.1–0.5 M) at elevated temperatures (37–60°C) for 2–24 hours .

-

Microwave Acceleration: Recent protocols use microwave irradiation (e.g., 600 W for 2 minutes) to expedite deacylation while minimizing oligosaccharide degradation .

Critical parameters include:

-

Base Concentration: Higher alkalinity (≥0.4 M NaOH) ensures complete deacylation but risks sialic acid de-N-acetylation .

-

Temperature Control: Prolonged heating above 60°C degrades glycosidic bonds, necessitating precise thermal regulation .

Table 1: Comparative Yields of Lyso-GM1 Preparation Methods

| Method | Conditions | Yield (%) | Purity (%) | De-N-Acetylation (%) |

|---|---|---|---|---|

| Conventional Alkaline | 0.4 M NaOH, 37°C, 24 h | 78 | 85 | 15 |

| Microwave-Assisted | 0.4 M NaOH, 600 W, 2 min | 92 | 93 | 5 |

| Enzymatic (Sialidase) | pH 5.0, 37°C, 12 h | 65 | 98 | 0 |

Enzymatic Approaches

Structural Characterization

Mass Spectrometric Analysis

Delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometry (DE MALDI-TOF MS) is the gold standard for lyso-GM1 characterization. Key findings include:

-

Mass Peaks: Bovine lyso-GM1 shows [M+H]+ ions at m/z 1,548.6 (d18:1) and 1,576.6 (d20:1), correlating with theoretical masses .

-

Fucosylated Variants: Porcine lyso-GM1 exhibits fucosylation (Δm/z +146), suggesting potential bovine analogs may exist but remain unconfirmed .

Table 2: DE MALDI-TOF MS Signatures of Lyso-GM1 Species

| Species | Sphingosine | Observed [M+H]+ (m/z) | Theoretical [M+H]+ (m/z) |

|---|---|---|---|

| Bovine | d18:1 | 1,548.6 | 1,548.3 |

| Bovine | d20:1 | 1,576.6 | 1,576.4 |

| Porcine | d18:1 + Fuc | 1,694.7 | 1,694.5 |

Biological and Functional Implications

Membrane Dynamics

Lyso-GM1’s reduced hydrophobicity decreases lipid raft affinity compared to GM1, altering membrane fluidity and receptor clustering. In vitro studies show:

-

Neurite Outgrowth: Lyso-GM1 (10 μM) enhances NGF-induced neurite extension in PC12 cells by 40%, vs. 60% for GM1, suggesting partial retention of neurotrophic activity .

-

Receptor Modulation: TrkA phosphorylation increases 2.1-fold with GM1 vs. 1.4-fold with lyso-GM1, indicating attenuated but significant tropomyosin receptor kinase activation .

Challenges and Future Directions

Current limitations include:

-

BBB Penetration: Lyso-GM1’s polar structure impedes blood-brain barrier crossing, necessitating intrathecal delivery for CNS applications .

-

Stability Issues: Aqueous solutions of lyso-GM1 degrade 50% faster than GM1 at 4°C, requiring lyophilized storage .

Future research should prioritize:

-

Species-Specific Studies: Elucidating bovine lyso-GM1’s unique interactions with neuronal receptors.

-

Formulation Innovations: Liposomal encapsulation to enhance stability and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume